Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, providing regioselective pyrazoles . Another method involves the substitution reaction of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using bromine or other oxidizing agents to form pyrazoles.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be performed using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- 3-Cyclopropyl-1H-pyrazole
- Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-6-8(10(13)14-2)9(11-12)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RVCTWCYCOKVKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)C(=O)OC |
Origin of Product |
United States |
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